molecular formula C22H25N3O6 B2531908 2-Methylpropyl 5-(1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 868144-48-3

2-Methylpropyl 5-(1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2531908
CAS RN: 868144-48-3
M. Wt: 427.457
InChI Key: SVPZMCQZXRBYAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylpropyl 5-(1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H25N3O6 and its molecular weight is 427.457. The purity is usually 95%.
BenchChem offers high-quality 2-Methylpropyl 5-(1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylpropyl 5-(1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

The chemical compound 2-Methylpropyl 5-(1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is part of a broader class of compounds with potential applications in scientific research, particularly in the synthesis of various derivatives with antitumor activity. For instance, a related compound, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, exhibited significant activity against the Walker 256 carcinosarcoma in rats, highlighting its potential as a lipid-soluble inhibitor of mammalian dihydrofolate reductase (Grivsky et al., 1980).

Antimicrobial and Analgesic Agents

Another area of application is in the development of anti-inflammatory and analgesic agents. Compounds derived from similar chemical structures have been shown to inhibit cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2), displaying significant analgesic and anti-inflammatory activities. For example, novel derivatives synthesized from visnaginone and khellinone demonstrated high inhibitory activity on COX-2 selectivity, with considerable analgesic and anti-inflammatory effects, compared to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Biological Activities of Dihydropyrimidines

Dihydropyrimidines, including derivatives similar to the compound , have been explored for their wide range of biological activities. For instance, certain dihydropyrimidine derivatives have shown promise as molecules with antihypertensive activity, suggesting a potential for the development of new therapeutic agents with improved activity and reduced side effects (Rana et al., 2004).

Synthesis of Novel Heterocyclic Compounds

Furthermore, the synthesis of novel heterocyclic compounds derived from 2-Methylpropyl 5-(1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate can lead to the discovery of new molecules with potential applications in drug development, including antiviral, antibacterial, and antitumor activities. The structural diversity of these compounds, achieved through various synthetic strategies, could pave the way for the identification of novel therapeutic agents (Salem et al., 2015).

properties

IUPAC Name

2-methylpropyl 5-(1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6/c1-11(2)9-29-21(27)16-12(3)23-19-18(20(26)25(5)22(28)24(19)4)17(16)13-6-7-14-15(8-13)31-10-30-14/h6-8,11,17,23H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPZMCQZXRBYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC4=C(C=C3)OCO4)C(=O)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpropyl 5-(1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

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